(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide

Description

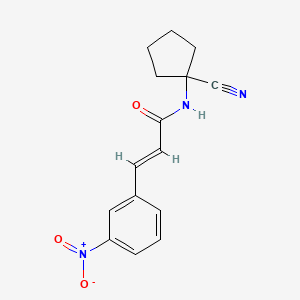

The compound (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by an (E)-configured propenamide backbone. Its structure includes a 3-nitrophenyl group at the β-position and a 1-cyanocyclopentyl substituent on the amide nitrogen.

Properties

IUPAC Name |

(E)-N-(1-cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-11-15(8-1-2-9-15)17-14(19)7-6-12-4-3-5-13(10-12)18(20)21/h3-7,10H,1-2,8-9H2,(H,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOTVXMSZAVERB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide, a compound with significant pharmacological potential, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 232.25 g/mol

CAS Number: 70882-65-4

The compound features a cyanocyclopentyl group attached to a prop-2-enamide structure with a nitrophenyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Antioxidant Properties: The nitrophenyl group may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in protecting cells from damage associated with various diseases .

- Modulation of Signaling Pathways: Research indicates that this compound can modulate cell signaling pathways that regulate cell cycle progression and apoptosis, making it a candidate for further development in cancer therapies .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antioxidant | Scavenging free radicals | |

| Apoptosis Induction | Increased apoptosis in cancer cells |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis begins with the appropriate cyanocyclopentyl and nitrophenyl precursors.

- Condensation Reaction: A condensation reaction between the cyanocyclopentyl amine and 3-nitrobenzaldehyde is performed under basic conditions to form the intermediate.

- Purification: The product is purified through recrystallization or chromatography to obtain the final compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against non-small cell lung carcinoma (NSCLC) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant effects of this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited substantial scavenging activity comparable to standard antioxidants like ascorbic acid .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide is its potential as an anticancer agent. Research indicates that compounds with similar structures may exhibit selective cytotoxicity towards cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are overactive in cancerous tissues.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of nitrophenylprop-2-enamide compounds showed significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Inhibition of Tyrosine Kinases

Tyrosine kinases play a vital role in the regulation of various cellular processes, including cell growth and division. Inhibitors targeting these enzymes are critical in treating cancers and other diseases characterized by abnormal cell proliferation.

Case Study : A patent application described this compound as part of a series of compounds that act as inhibitors for epidermal growth factor receptor (EGFR) tyrosine kinases. The findings suggested that these compounds could effectively reduce the proliferation of EGFR-dependent cancer cells, making them promising candidates for further development in targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Amide Substituents: The 1-cyanocyclopentyl group in the target compound provides steric hindrance and polarity, which may reduce metabolic degradation compared to smaller substituents like thiazol-2-yl (EN300-26617558) or 2-hydroxyphenyl .

β-Position Modifications: The 3-nitrophenyl group is conserved across most analogs, suggesting its role as a critical pharmacophore.

Molecular Weight and Solubility :

- The target compound’s inferred lower molecular weight (~310 g/mol) compared to C₂₂H₁₉N₅O₈ (481.43 g/mol, EN300-26607662) may improve membrane permeability .

- Polar groups (e.g., morpholinyl, hydroxyphenyl) in analogs correlate with higher solubility, whereas lipophilic substituents (e.g., chlorophenethyl) may enhance blood-brain barrier penetration .

Research Findings and Limitations

- Bioactivity Data: No explicit bioactivity data for the target compound is available in the provided evidence. However, analogs with thiazol-2-yl (EN300-26617558) and carbamothioyl (5150-89-0) groups have been studied for enzyme inhibition and antimicrobial activity, respectively .

- Synthetic Feasibility: The 1-cyanocyclopentyl group may pose synthetic challenges due to steric effects, whereas morpholinyl and furan-containing analogs are more straightforward to derivatize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.